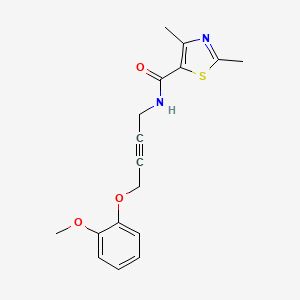

N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-2,4-dimethylthiazole-5-carboxamide

Description

N-(4-(2-Methoxyphenoxy)but-2-yn-1-yl)-2,4-dimethylthiazole-5-carboxamide is a thiazole-based carboxamide derivative characterized by a 2,4-dimethylthiazole core linked to a methoxyphenoxy-substituted alkyne chain. The compound’s structure combines a heteroaromatic thiazole ring with a methoxy-substituted phenoxy group, which may enhance lipophilicity and influence receptor binding.

Properties

IUPAC Name |

N-[4-(2-methoxyphenoxy)but-2-ynyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O3S/c1-12-16(23-13(2)19-12)17(20)18-10-6-7-11-22-15-9-5-4-8-14(15)21-3/h4-5,8-9H,10-11H2,1-3H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCBZQPMEWIPLKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C)C(=O)NCC#CCOC2=CC=CC=C2OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-2,4-dimethylthiazole-5-carboxamide typically involves multiple steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under basic conditions.

Attachment of the But-2-yn-1-yl Chain: The but-2-yn-1-yl chain can be introduced via a Sonogashira coupling reaction, where an alkyne is coupled with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst.

Introduction of the Methoxyphenoxy Group: The methoxyphenoxy group can be attached through a nucleophilic substitution reaction, where a methoxyphenol reacts with an appropriate leaving group on the but-2-yn-1-yl chain.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-2,4-dimethylthiazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce the alkyne group to an alkene or alkane.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxyphenoxy group, where nucleophiles can replace the methoxy group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Alkenes or alkanes.

Substitution: Substituted phenoxy derivatives.

Scientific Research Applications

The biological activity of N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-2,4-dimethylthiazole-5-carboxamide is primarily attributed to its interactions with various molecular targets, which can lead to significant therapeutic effects.

Enzyme Inhibition

Research indicates that this compound may inhibit specific enzymes involved in metabolic pathways. For example, studies have shown its potential to modulate lipid metabolism and glucose homeostasis, which could be beneficial in treating metabolic disorders such as diabetes.

Receptor Binding

The compound has been suggested to interact with receptors related to neurotransmission and cellular signaling. This interaction can impact various physiological processes, potentially leading to applications in neuropharmacology.

Antimicrobial Activity

Compounds structurally similar to this compound have demonstrated antimicrobial properties. Studies indicate that derivatives can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections.

Case Studies

-

Metabolic Regulation

- A study explored the effects of this compound on lipid metabolism in diabetic models, demonstrating a significant reduction in triglyceride levels and improved insulin sensitivity. These findings suggest its potential use as a therapeutic agent for managing diabetes.

-

Neuroprotective Effects

- Another investigation focused on the neuroprotective properties of the compound in models of neurodegeneration. Results indicated a reduction in oxidative stress markers and neuronal apoptosis, highlighting its potential role in treating neurodegenerative diseases such as Alzheimer's.

-

Antibacterial Efficacy

- A series of experiments evaluated the antibacterial activity against gram-positive and gram-negative bacteria. The compound exhibited notable inhibitory effects, particularly against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent.

Mechanism of Action

The mechanism of action of N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-2,4-dimethylthiazole-5-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Core Heterocycle Modifications

Thiazole vs. Isoxazole and Triazole Derivatives

- Thiazole Derivatives: The target compound’s 2,4-dimethylthiazole-5-carboxamide core is structurally analogous to compounds like 4-methyl-2-phenylthiazole-5-carbohydrazide (), which demonstrated potent anticancer activity (IC₅₀ = 1.61–1.98 µg/mL against HepG-2 cells).

- Isoxazole Derivatives: Compounds such as N-[4-(Diethylamino)phenyl]-5-methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxamide () replace the thiazole with an isoxazole ring.

- Triazole Derivatives : 1,2,4-Triazole-3-thiones () exhibit tautomerism (thione vs. thiol forms), which influences their reactivity and bioavailability. The target compound’s thiazole lacks this tautomeric flexibility, suggesting greater metabolic stability .

Substituent Effects

Methoxyphenoxy vs. Halogenated or Bulky Groups

- Methoxyphenoxy Chain: The 2-methoxyphenoxy-but-2-yn-1-yl group in the target compound introduces both electron-donating (methoxy) and rigid (alkyne) features. This contrasts with halogenated analogs like 5-(4-(4-bromophenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thione (), where electron-withdrawing halogens may reduce membrane permeability but improve target specificity .

- Biphenyl and Cyclopropane Moieties: Compounds such as N-(5-([1,1'-biphenyl]-4-carbonyl)-4-(pyridin-3-yl)thiazol-2-yl)-1-(benzo[d][1,3]dioxol-5-yl)cyclopropane-1-carboxamide () incorporate bulky biphenyl and rigid cyclopropane groups. These features enhance structural rigidity but may limit solubility compared to the target compound’s methoxyphenoxy chain .

Anticancer Potential

Enzyme Inhibition Potential

- Bromodomain inhibitors () and cholinesterase inhibitors () often incorporate carboxamide motifs. The target compound’s alkyne chain and methoxy group may position it as a candidate for similar applications, though empirical validation is needed .

Data Tables

Table 1: Structural and Activity Comparison of Thiazole Derivatives

Biological Activity

N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-2,4-dimethylthiazole-5-carboxamide is a compound that has garnered significant interest in biological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 354.43 g/mol. The compound features a thiazole ring, which is known for its diverse biological activities, particularly in medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It may exert its effects through the following mechanisms:

- Enzyme Inhibition : The thiazole moiety can inhibit key enzymes involved in metabolic pathways, potentially leading to therapeutic effects in various diseases.

- Receptor Modulation : The compound may bind to specific receptors, altering their activity and influencing cellular signaling pathways.

Anticancer Activity

Recent studies have indicated that compounds with similar structural features exhibit notable anticancer properties. For instance, derivatives of thiazole have been shown to inhibit tubulin polymerization, which is crucial for cancer cell proliferation. In vitro studies suggest that this compound may possess similar activities, potentially making it a candidate for further anticancer drug development.

Antimicrobial Properties

Compounds containing thiazole rings have also demonstrated significant antimicrobial activities. Research indicates that modifications to the thiazole structure can enhance antimicrobial efficacy against various pathogens. The potential application of this compound in treating infections warrants investigation.

Synthesis and Evaluation

A study focused on synthesizing various thiazole derivatives revealed promising results for compounds structurally related to this compound. These derivatives were evaluated for their in vitro biological activities against cancer cell lines and bacterial strains.

Table 1: Summary of Biological Activities

Future Directions

The promising biological activities observed in related compounds suggest that N-(4-(2-methoxyphenoxy)but-2-yn-1-y)-2,4-dimethylthiazole-5-carboxamide could be a valuable addition to the pharmacological arsenal against cancer and infectious diseases. Future research should focus on:

- In Vivo Studies : Conducting animal studies to evaluate the pharmacokinetics and therapeutic efficacy.

- Mechanistic Studies : Investigating the specific molecular pathways affected by this compound.

- Structure–Activity Relationship (SAR) : Exploring how variations in the chemical structure influence biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.